molecular formula C21H22Cl4N2O4S B12003224 Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12003224
M. Wt: 540.3 g/mol
InChI Key: XCPPSHFEFBTSPC-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Trichloroethyl Group: This step involves the reaction of the benzothiophene core with a trichloroethylamine derivative under basic conditions.

    Acylation with 4-Chlorophenoxyacetic Acid: The intermediate product is then acylated using 4-chlorophenoxyacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The biological activity of benzothiophene derivatives makes this compound of interest in the study of enzyme inhibition and receptor binding. It can be used in assays to investigate its potential as a therapeutic agent.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of the benzothiophene core suggests possible activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-4-methyl-2-{2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino-3-thiophenecarboxylate
  • Ethyl 5-acetyl-4-methyl-2-{2,2,2-trichloro-1-(isobutyrylamino)ethyl}amino-3-thiophenecarboxylate

Uniqueness

Compared to similar compounds, Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the 4-chlorophenoxyacetyl group, in particular, could influence its binding affinity and specificity towards certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H22Cl4N2O4S

Molecular Weight

540.3 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H22Cl4N2O4S/c1-2-30-19(29)17-14-5-3-4-6-15(14)32-18(17)27-20(21(23,24)25)26-16(28)11-31-13-9-7-12(22)8-10-13/h7-10,20,27H,2-6,11H2,1H3,(H,26,28)

InChI Key

XCPPSHFEFBTSPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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